STAT3-IN-22, negative control

STAT3 signaling SH2 domain binding phosphotyrosine interaction

STAT3-IN-22 (PYLKTK, CAS 286465-27-8) is a synthetic hexapeptide identical in sequence to the active STAT3 inhibitor PY*LKTK, but lacking the tyrosine phosphate group. This structural mimicry ensures it serves as the most rigorous negative control for phosphotyrosine-dependent STAT3 binding studies, eliminating false positives from peptide backbone interactions. Essential for validating assay specificity in SPR, FP, EMSA, and HTS campaigns. Buy this high-purity research reagent for robust experimental normalization.

Molecular Formula C36H60N8O9
Molecular Weight 748.9 g/mol
CAS No. 286465-27-8
Cat. No. B12381783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT3-IN-22, negative control
CAS286465-27-8
Molecular FormulaC36H60N8O9
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2
InChIInChI=1S/C36H60N8O9/c1-21(2)19-28(42-34(50)29(20-23-12-14-24(46)15-13-23)43-31(47)25-11-8-18-39-25)33(49)40-26(9-4-6-16-37)32(48)44-30(22(3)45)35(51)41-27(36(52)53)10-5-7-17-38/h12-15,21-22,25-30,39,45-46H,4-11,16-20,37-38H2,1-3H3,(H,40,49)(H,41,51)(H,42,50)(H,43,47)(H,44,48)(H,52,53)/t22-,25+,26+,27+,28+,29+,30+/m1/s1
InChIKeyLDYMBOJBXKVJLH-CSJNAZMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STAT3-IN-22 (CAS 286465-27-8): A Non-Phosphorylated Negative Control Peptide for Phosphotyrosine-Dependent STAT3 Experiments


STAT3-IN-22 (PYLKTK, CAS 286465-27-8) is a synthetic hexapeptide (Pro-Tyr-Leu-Lys-Thr-Lys, molecular weight 748.91 g/mol) that functions as a negative control peptide for phosphotyrosine-dependent experiments . Unlike active STAT3 inhibitors that contain a phosphorylated tyrosine (pY) residue enabling high-affinity binding to the STAT3 SH2 domain, STAT3-IN-22 lacks phosphorylation at its tyrosine residue (Y), rendering it incapable of binding STAT3 and disrupting its signaling activity [1]. This compound is exclusively intended for use as an experimental control to validate the specificity of STAT3 inhibition observed with active phosphopeptides or small-molecule inhibitors, ensuring that observed effects are due to targeted pathway modulation rather than non-specific peptide interactions .

Why STAT3-IN-22 Cannot Be Replaced by Generic Negative Controls or In-House Peptides in STAT3 Signaling Studies


Generic negative controls, such as scrambled-sequence peptides or vehicle-only treatments (e.g., DMSO), fail to account for the specific structural and biophysical properties of the active STAT3 inhibitor sequence. STAT3-IN-22 (PYLKTK) shares the exact amino acid sequence of the active phosphorylated peptide PY*LKTK, differing only by the absence of a phosphate group on the tyrosine residue [1]. This structural identity is critical: while PY*LKTK binds the STAT3 SH2 domain with a dissociation constant (Kd) of 8.2 ± 1 μM and inhibits STAT3 DNA-binding activity, PYLKTK exhibits no detectable binding or functional inhibition under identical conditions [1]. Substituting STAT3-IN-22 with an unrelated peptide or a solvent-only control would not control for potential non-specific effects arising from the peptide backbone, amino acid composition, or physicochemical properties (e.g., charge, hydrophobicity) that could artifactually influence experimental outcomes. Furthermore, the use of a structurally matched but inactive analog is a well-established best practice in signal transduction research to definitively attribute observed effects to the targeted molecular interaction rather than to off-target or matrix effects .

Quantitative Differentiation of STAT3-IN-22 Against Active STAT3 Inhibitors and Alternative Negative Controls


Lack of STAT3 SH2 Domain Binding: Direct Head-to-Head Comparison with Active Phosphopeptide PY*LKTK

STAT3-IN-22 (PYLKTK) exhibits no detectable binding to the STAT3 SH2 domain, in direct contrast to the phosphorylated peptide PY*LKTK, which binds with a dissociation constant (Kd) of 8.2 ± 1 µM [1]. This lack of binding is due to the absence of the phosphate group on the tyrosine residue, which is essential for high-affinity interaction with the SH2 domain's phosphotyrosine-binding pocket [1].

STAT3 signaling SH2 domain binding phosphotyrosine interaction

Absence of STAT3 DNA-Binding Inhibition in Nuclear Extracts: Cross-Study Comparison with Active Inhibitors

In nuclear extracts containing activated STAT3, STAT3-IN-22 (PYLKTK) fails to reduce STAT3 DNA-binding activity, whereas the phosphorylated peptide PY*LKTK significantly inhibits binding [1]. This functional assay confirms the peptide's inactivity at the transcriptional level, distinguishing it from active STAT3 inhibitors such as Stattic (IC50 = 5.1 µM in STAT3 activation assays) and S3I-201 (IC50 = 86 µM in STAT3 DNA-binding assays) [2].

STAT3 DNA binding transcriptional activity nuclear extract assay

Structural Identity with Active Peptide but Lack of Phosphorylation: Class-Level Inference

STAT3-IN-22 (PYLKTK) shares the identical amino acid sequence (Pro-Tyr-Leu-Lys-Thr-Lys) with the active STAT3 inhibitory peptide PY*LKTK, differing only in the phosphorylation state of the tyrosine residue [1]. This precise structural matching is a class-level characteristic of well-designed negative controls for phosphotyrosine-dependent signaling studies. In contrast, many alternative negative control peptides (e.g., scrambled sequences or unrelated peptides) differ in multiple amino acid positions, introducing confounding variables such as altered charge distribution, hydrophobicity, or proteolytic susceptibility that can independently influence experimental readouts .

peptide structure phosphorylation STAT3 inhibitor design

Validated Application Scenarios for STAT3-IN-22 in STAT3 Signaling Research and Drug Discovery


Validating STAT3 SH2 Domain Inhibitor Specificity in Biochemical Binding Assays

In fluorescence polarization or surface plasmon resonance (SPR) assays measuring compound binding to the STAT3 SH2 domain, STAT3-IN-22 serves as a critical negative control. By demonstrating no detectable binding signal (in contrast to the active peptide PY*LKTK which shows Kd = 8.2 ± 1 µM [1]), researchers can establish the assay's dynamic range and confirm that positive signals from test compounds represent genuine SH2 domain engagement rather than non-specific peptide-protein interactions.

Controlling for Non-Specific Effects in STAT3 Transcriptional Activity Assays

When evaluating the effects of novel STAT3 inhibitors on STAT3-dependent luciferase reporter activity or endogenous target gene expression, STAT3-IN-22 provides an essential baseline control. As demonstrated by EMSA data showing that PYLKTK does not reduce STAT3 DNA-binding activity (in contrast to PY*LKTK) [1], this negative control ensures that observed transcriptional changes are specifically due to STAT3 pathway inhibition and not artifacts introduced by peptide treatment.

Ensuring Assay Fidelity in High-Throughput Screening for STAT3 Inhibitors

In high-throughput screening campaigns aimed at identifying novel STAT3 inhibitors, inclusion of STAT3-IN-22 as a negative control in each plate allows for robust statistical normalization. Because STAT3-IN-22 exhibits no activity across multiple assay platforms (binding, DNA-binding, and cellular phosphorylation [1]), it enables accurate calculation of Z'-factor metrics and confirmation of assay robustness, which is essential for minimizing false-positive rates and maximizing screening efficiency.

Structural Validation of Phosphorylation-Dependent STAT3 Signaling Mechanisms

For studies investigating the structural basis of STAT3 activation and the precise role of tyrosine phosphorylation in SH2 domain recognition, STAT3-IN-22 provides a structurally identical but functionally inert comparator. The direct comparison between PY*LKTK (active) and PYLKTK (inactive) [1] enables researchers to definitively assign observed biological effects to the phosphorylation event itself, thereby validating mechanistic hypotheses about phosphotyrosine-dependent protein-protein interactions in the JAK-STAT pathway.

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